Isosilybin B Is Significantly More Potent Than Silybin A/B Against Prostate Cancer Cell Lines
In a direct head-to-head comparison of seven pure silymarin constituents, isosilybin B was consistently the most potent suppressor of cell growth across three human prostate cancer cell lines [1]. IC₅₀ values (μM) in DU-145, PC-3, and LNCaP cells were 48.4, 42.2, and 67.4 for isosilybin B, substantially lower than those of silybin A (99.6, 69.5, 106.1), silybin B (70.9, 43.8, 89.9), and isosilybin A (72.5, 53.4, 102). This represents a 1.5- to 2-fold potency advantage for isosilybin B over silybin A in the most resistant cell lines, indicating that isosilybin B achieves comparable growth suppression at significantly lower concentrations.
| Evidence Dimension | Antiproliferative IC₅₀ (μM, mean ± SD) in human prostate carcinoma cell lines |
|---|---|
| Target Compound Data | Isosilybin B IC₅₀: DU-145 48.4 ± 19.2; PC-3 42.2 ± 4.1; LNCaP 67.4 ± 23.6; Isosilybin A IC₅₀: DU-145 72.5 ± 11.8; PC-3 53.4 ± 28.0; LNCaP 102 ± 17.9 |
| Comparator Or Baseline | Silybin A IC₅₀: DU-145 99.6 ± 24.3; PC-3 69.5 ± 25.5; LNCaP 106.1 ± 15.1; Silybin B IC₅₀: DU-145 70.9 ± 12.6; PC-3 43.8 ± 14.5; LNCaP 89.9 ± 5.1 |
| Quantified Difference | Isosilybin B is 1.5-2× more potent than silybin A across all three lines (p < 0.05); isosilybin B is the most potent constituent overall. |
| Conditions | DU-145, PC-3, and LNCaP human prostate cancer cells; 72-h treatment; cell growth/death assays with IC₅₀ calculated by linear regression from three independent dose-response experiments performed in triplicate. |
Why This Matters
For researchers investigating prostate cancer chemoprevention or designing flavonolignan-based therapeutics, selecting isosilybin B over silybin can halve the required compound concentration, potentially reducing off-target effects and improving assay signal-to-noise ratios.
- [1] Davis-Searles PR, Nakanishi Y, Kim NC, et al. Milk thistle and prostate cancer: differential effects of pure flavonolignans from Silybum marianum on antiproliferative end points in human prostate carcinoma cells. Cancer Res. 2005;65(9):3852-3861. doi:10.1158/0008-5472.CAN-04-4662 View Source
